Bienvenue dans la boutique en ligne BenchChem!

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide

Medicinal chemistry Structure-activity relationship Nitroarene pharmacology

N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide (CAS 879465-13-1; molecular formula C₂₃H₁₆N₂O₆; MW 416.39) is a fully synthetic chromen-4-one (flavone) derivative featuring a 3-methoxyphenyl substituent at the 3-position, a 3-nitrobenzamide moiety appended via the 2-position amine, and an unsubstituted A-ring. The compound contains two key pharmacophoric elements: the flavone core (associated with kinase inhibition and antitumor activity) and the meta-nitrobenzamide fragment (associated with electrophilic reactivity and poly(ADP-ribose) polymerase interactions).

Molecular Formula C23H16N2O6
Molecular Weight 416.389
CAS No. 879465-13-1
Cat. No. B2748748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide
CAS879465-13-1
Molecular FormulaC23H16N2O6
Molecular Weight416.389
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C23H16N2O6/c1-30-17-9-5-6-14(13-17)20-21(26)18-10-2-3-11-19(18)31-23(20)24-22(27)15-7-4-8-16(12-15)25(28)29/h2-13H,1H3,(H,24,27)
InChIKeyWRJSIJFCSTWUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide (879465-13-1) Compound Identity


N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide (CAS 879465-13-1; molecular formula C₂₃H₁₆N₂O₆; MW 416.39) is a fully synthetic chromen-4-one (flavone) derivative featuring a 3-methoxyphenyl substituent at the 3-position, a 3-nitrobenzamide moiety appended via the 2-position amine, and an unsubstituted A-ring . The compound contains two key pharmacophoric elements: the flavone core (associated with kinase inhibition and antitumor activity) [1] and the meta-nitrobenzamide fragment (associated with electrophilic reactivity and poly(ADP-ribose) polymerase interactions) [2]. Cataloged purity is commonly ≥95% as determined by HPLC .

Why N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide Cannot Be Interchanged with Generic Flavone Derivatives


Superficially similar chromen-4-one benzamides cannot be assumed functionally equivalent. In the closest published series, the positional isomerism of the nitro group on the benzamide ring (3-nitro vs. 4-nitro) and the nature of the amide side chain (benzamide vs. acetamide vs. thiophene-carboxamide) are known to dictate cytotoxicity profiles, enzyme inhibition selectivity, and metabolic stability [1]. Even within a single series, replacing a 5-methoxy with a 5-hydroxy group on the chromenone A-ring shifts the cell-line selectivity from HepG2 to MCF-7 [1]. For 3-nitrobenzamide-containing compounds, the meta-nitro substitution pattern confers distinct electrophilic character and hydrogen-bond acceptor geometry compared to the para isomer, potentially altering target engagement [2]. These structural nuances mean that substituting 879465-13-1 with a 4-nitro positional isomer (CAS 879451-53-3) or with an unsubstituted benzamide analog introduces uncontrolled variables in biological readouts.

Quantitative Differentiation Evidence for N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide


Differentiation from the 4-Nitro Positional Isomer (CAS 879451-53-3) by Regioisomeric Nitro Substitution

The target compound bears a 3-nitrobenzamide moiety, whereas the commercially available analog N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-4-nitrobenzamide (CAS 879451-53-3) bears the nitro group at the para position . In 3-nitrobenzamide-derived antitumor agents, the meta-nitro configuration is associated with GI₅₀ values in the 1.9–2.1 μM range against HCT-116, MDA-MB-435, and HL-60 cell lines [1], whereas the 4-nitro isomer is structurally positioned for distinct hydrogen-bond acceptor geometry and differing metabolic reduction potential. The meta-nitro group enables electrophilic attack at the meta position of the phenyl ring, potentially leading to different covalent adduct formation compared to the para isomer [1]. No direct head-to-head comparison between the 3-nitro and 4-nitro isomers of this chromen-2-yl benzamide scaffold has been published.

Medicinal chemistry Structure-activity relationship Nitroarene pharmacology

Differentiation from the Closest Published Active Analog: 3-Methoxybenzoylamino-Flavone (Compound 5n)

The closest analog with published quantitative antiproliferative data is compound 5n from Yun et al. (2016), a flavone bearing a 3-methoxybenzoylamino group [1]. Compound 5n demonstrated GI₅₀ = 7.06 μM against HepG2 and GI₅₀ = 7.67 μM against MCF-7 cells, representing a marked improvement over the parent natural product baicalein (which lacks the benzamide substitution) [1]. The target compound 879465-13-1 differs from 5n in two key respects: (i) 879465-13-1 has a 3-nitro substituent on the benzamide ring that 5n lacks, introducing an electron-withdrawing group that alters the benzamide's electronic profile; (ii) 879465-13-1 has an unsubstituted A-ring chromenone, whereas 5n bears a 5,6,7-trimethoxyflavone A-ring [1]. The 3-nitro group is expected to further modulate antiproliferative potency, but no direct comparative data have been published.

Antiproliferative Flavone SAR HepG2 cytotoxicity

Differentiation by Amide Side-Chain Chemistry: Benzamide vs. Acetamide at the Chromen-2-yl Position

The chromen-2-yl scaffold can be functionalized with either a benzamide side chain (as in 879465-13-1) or an acetamide side chain, as exemplified by 2-chloro-N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]acetamide (CAS 1017420-48-2) . The benzamide side chain provides an aromatic ring for π-stacking interactions with target proteins and enables further derivatization through the nitro group (reduction to amine, diazotization, or nucleophilic aromatic substitution) . In contrast, the 2-chloroacetamide analog introduces an electrophilic α-chloroacetyl warhead capable of covalent cysteine modification . This fundamental difference in reactivity profile means the two compounds are suitable for entirely distinct experimental paradigms: 879465-13-1 as a reversible, nitroarene-containing probe for SAR exploration; the 2-chloroacetamide as a potential covalent inhibitor tool compound.

Chemical biology Covalent inhibitor design Electrophilic warhead

Class-Level Evidence: Antitumor Potential of the 3-Nitrobenzamide Pharmacophore

The 3-nitrobenzamide substructure has established precedent as a pharmacophore in antitumor agent design. In a series of 4-substituted-3-nitrobenzamide derivatives, compound 4a exhibited GI₅₀ values of 1.904–2.111 μM against HCT-116 (colon), MDA-MB-435 (breast), and HL-60 (leukemia) cell lines [1]. Nitrobenzamide derivatives are also recognized as privileged scaffolds for poly(ADP-ribose) polymerase (PARP) inhibition , and 3-nitrobenzamide itself has demonstrated antiviral activity against herpes simplex virus (HSV-1 and HSV-2) and hepatitis B virus . Antifungal activity of 3-nitrobenzamide derivatives has been confirmed against Candida albicans, C. krusei, and C. glabrata with established structure-activity relationships [2]. These class-level activities provide multiple testable hypotheses for 879465-13-1, whose chromenone core may add kinase-inhibitory capacity to the 3-nitrobenzamide pharmacophore.

Antitumor 3-nitrobenzamide PARP inhibition

Predicted ADME Differentiation via Physicochemical Property Comparison with In-Class Analogs

The target compound 879465-13-1 (MW 416.39; molecular formula C₂₃H₁₆N₂O₆) can be compared with structurally characterized chromone-3-carboxamide derivatives that demonstrate selective h-MAO-B inhibition [1]. Compounds in the N-phenyl-4-oxo-4H-chromene-3-carboxamide series (e.g., N-(2-nitrophenyl)-4-oxo-4H-chromene-3-carboxamide, MW 326.26, C₁₆H₁₀N₂O₅) exhibit an anti conformation with respect to the C-N rotamer of the amide and a trans-related conformation of the chromone and amide carbonyl groups [1]. The 3-methoxyphenyl substitution at the chromenone 3-position in 879465-13-1 is expected to increase lipophilicity (clogP) relative to unsubstituted-phenyl analogs, while the 3-nitrobenzamide moiety contributes additional hydrogen-bond acceptor capacity (6 total HBA vs. 5 for the N-(2-nitrophenyl) analog) [1]. The compound violates Lipinski's Rule of Five solely on MW (>400 Da), which may be an intentional design feature for enhanced target selectivity at the cost of oral bioavailability.

Drug-likeness Physicochemical profiling ADME prediction

Patent Landscape: Intellectual Property Context for 879465-13-1

The target compound falls within the broader chemical space claimed in US Patent 9,212,130 B2, which covers heterocyclic derivatives and pharmaceutical compositions comprising the same [1]. This patent encompasses chromenone-based compounds with anticancer, antiviral, and immunoenhancing applications. The compound's CAS registry (879465-13-1) indicates it was disclosed as part of a combinatorial or focused library within this patent family. For procurement decisions involving potential commercialization, the existence of active patent protection through at least 2032–2034 (assuming 20-year term from the earliest priority date) necessitates freedom-to-operate analysis before initiating development programs.

Patent analysis Chemical intellectual property Freedom-to-operate

Recommended Research and Procurement Scenarios for N-[3-(3-Methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide (879465-13-1)


Structure-Activity Relationship (SAR) Studies on Nitro-Substituted Flavone Benzamides

Procure 879465-13-1 alongside its 4-nitro positional isomer (CAS 879451-53-3) and the des-nitro benzamide analog to systematically evaluate the impact of nitro regioisomerism on antiproliferative potency, kinase selectivity, and metabolic stability. The closest published benchmark is compound 5n (GI₅₀ HepG2 = 7.06 μM; GI₅₀ MCF-7 = 7.67 μM), providing a quantitative baseline against which the nitro-substituted analogs can be compared under identical assay conditions [1]. Include the 2-chloroacetamide analog (CAS 1017420-48-2) as a covalent-mechanism comparator to contrast reversible vs. irreversible target engagement [2].

Dual-Pharmacophore Hybrid Screening in Oncology Panels

Deploy 879465-13-1 in broad-panel cancer cell line screening (e.g., NCI-60 or a targeted panel including HCT-116, MDA-MB-435, HL-60, HepG2, and MCF-7) to test the hypothesis that the flavone–3-nitrobenzamide hybrid scaffold delivers additive or synergistic antitumor activity beyond what is achievable with either pharmacophore alone. The 3-nitrobenzamide component has established GI₅₀ values of 1.9–2.1 μM in standalone series [1], while the chromenone benzamide component contributes 7.06–7.67 μM potency [2]. A hybrid compound achieving GI₅₀ < 5 μM with a distinct cell-line selectivity signature would justify further lead optimization.

Enzymatic Profiling Against COX-1/COX-2 and PARP for Anti-Inflammatory and Antitumor Indications

Evaluate 879465-13-1 in COX-1 and COX-2 inhibition assays using the chemiluminescent enzyme assay kit methodology established for chromenone derivatives [1]. The compound's 3-nitrobenzamide moiety also suggests PARP inhibition potential, which can be tested using standard PARP enzymatic assays. Comparison with the 4-nitro isomer would reveal whether the meta-nitro geometry confers COX-2 selectivity, a property observed in some COX-2-selective nitroarene inhibitors [2].

Chemical Probe Development via Nitro Group Reduction and Downstream Derivatization

Use 879465-13-1 as a synthetic intermediate: reduce the 3-nitro group to the corresponding 3-amino derivative, then functionalize via acylation, sulfonylation, or reductive amination to generate a focused library. The chromenone core remains intact during nitro reduction under standard conditions (SnCl₂/EtOH or catalytic hydrogenation), enabling systematic exploration of the benzamide ring's electronic and steric effects on biological activity. This application leverages the compound's dual synthetic handles—the chromenone scaffold for core SAR and the reducible nitro group for side-chain diversification.

Quote Request

Request a Quote for N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.